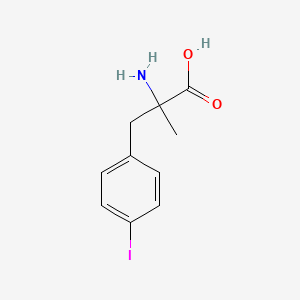

alpha-Me-D-Phe(4-I)-OH

Beschreibung

α-Methyl-D-phenylalanine-4-iodo (α-Me-D-Phe(4-I)-OH) is a non-proteinogenic amino acid derivative featuring a methyl group at the α-carbon and an iodine atom at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₆INO₂, with a molar mass of 333.17 g/mol and CAS number 213203-06-6 . The compound’s D-configuration and sterically hindered α-methyl group make it valuable in peptide synthesis for introducing conformational constraints and enhancing metabolic stability. The iodine substituent provides opportunities for radiolabeling or serving as a heavy atom in crystallography.

Eigenschaften

IUPAC Name |

2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJAZPOXKKAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Me-D-Phe(4-I)-OH typically involves the following steps:

Protection of Functional Groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.

Introduction of the Methyl Group: Using methylation reagents to introduce the methyl group at the alpha position.

Iodination: Introducing the iodine atom at the para position of the phenyl ring using iodination reagents.

Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Der Phenylring kann Oxidationsreaktionen unterliegen, möglicherweise unter Bildung von Chinonen.

Reduktion: Das Iodatom kann reduziert werden, um ein Wasserstoffatom oder andere Substituenten zu bilden.

Substitution: Das Iodatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Natriumazid oder andere Nucleophile in polaren aprotischen Lösungsmitteln.

Hauptprodukte:

Oxidation: Chinone oder andere oxidierte Derivate.

Reduktion: Deiodierte Phenylalaninderivate.

Substitution: Phenylalaninderivate mit verschiedenen Substituenten in para-Position.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Baustein bei der Synthese von Peptiden und Proteinen verwendet.

- Wird auf seine einzigartigen elektronischen und sterischen Eigenschaften hin untersucht.

Biologie:

- In Peptide eingebaut, um Proteinstruktur und -funktion zu untersuchen.

- Wird bei der Entwicklung von Enzyminhibitoren verwendet.

Medizin:

- Potenzielle Anwendungen in der Medikamentenentwicklung und -entwicklung.

- Wird auf seine Auswirkungen auf biologische Pfade und Ziele untersucht.

Industrie:

- Wird bei der Synthese von Spezialchemikalien und -materialien verwendet.

- Potenzielle Anwendungen in Biotechnologie und Pharmazeutika.

Wirkmechanismus

Der Wirkungsmechanismus von alpha-Me-D-Phe(4-I)-OH hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Funktion verändern. Das Iodatom und die Methylgruppe können die Bindungsaffinität und -spezifität der Verbindung beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Iodo vs. Methyl vs. Unsubstituted

- Iodine vs. Methyl Substitution : The 4-iodo group in α-Me-D-Phe(4-I)-OH increases molar mass and lipophilicity compared to 4-methyl analogs (e.g., Fmoc-D-Phe(4-Me)-OH). This enhances its utility in radiopharmaceuticals but may reduce solubility .

- α-Methyl Group : The α-methyl group introduces steric hindrance, limiting rotational freedom and improving protease resistance compared to unmodified Phe derivatives like H-Phe(4-I)-OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.